

An In-depth Technical Guide on the Valine-Tyrosine (Val-Tyr) Peptide Bond

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Val-Tyr

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Introduction

The dipeptide Valyl-Tyrosine (**Val-Tyr**), formed from the amino acids L-valine and L-tyrosine, serves as a fundamental model for understanding peptide structure and interactions. The characteristics of the peptide bond linking these two residues are of significant interest in the fields of biochemistry, pharmacology, and materials science. **Val-Tyr** is not only a building block of larger proteins but also exhibits intrinsic biological activities, including potential antihypertensive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical and structural characteristics of the **Val-Tyr** peptide bond, detailed experimental protocols for its analysis, and insights into its conformational preferences.

Physicochemical Properties of Val-Tyr

The **Val-Tyr** dipeptide is a solid compound with the molecular formula $C_{14}H_{20}N_2O_4$ and a molecular weight of 280.32 g/mol ^[1]. Its properties are influenced by the bulky, hydrophobic isobutyl side chain of valine and the aromatic, polar phenol group of tyrosine.

Property	Value	Source
Molecular Formula	C14H20N2O4	PubChem[1]
Molecular Weight	280.32 g/mol	PubChem[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid	PubChem[1]
Physical Description	Solid	Human Metabolome Database (HMDB)[1]
LogP (extrapolated)	-1.14	Human Metabolome Database (HMDB)

Structural Characteristics of the Val-Tyr Peptide Bond

The geometry and conformational flexibility of the **Val-Tyr** peptide bond are critical to its function and its role within larger polypeptide chains.

Bond Geometry

While a specific crystal structure for the isolated **Val-Tyr** dipeptide is not readily available in public databases, structural parameters can be inferred from studies on related peptides and through computational modeling. A study by Koleva et al. utilized quantum chemical calculations to predict the structure of **Val-Tyr**. These theoretical models, combined with experimental data from solid-state infrared linear-dichroic (IR-LD) spectroscopy, provide valuable insights into the bond lengths and angles of the peptide backbone.

Parameter	Predicted Value (Å or °)	Method
C-N bond length	~1.33 Å	Quantum Chemical Calculation
C=O bond length	~1.23 Å	Quantum Chemical Calculation
N-C α (Val) bond angle	~122°	Quantum Chemical Calculation
C α -C (Val) bond angle	~110°	Quantum Chemical Calculation
C-N (peptide) bond angle	~116°	Quantum Chemical Calculation
N-C α (Tyr) bond angle	~122°	Quantum Chemical Calculation

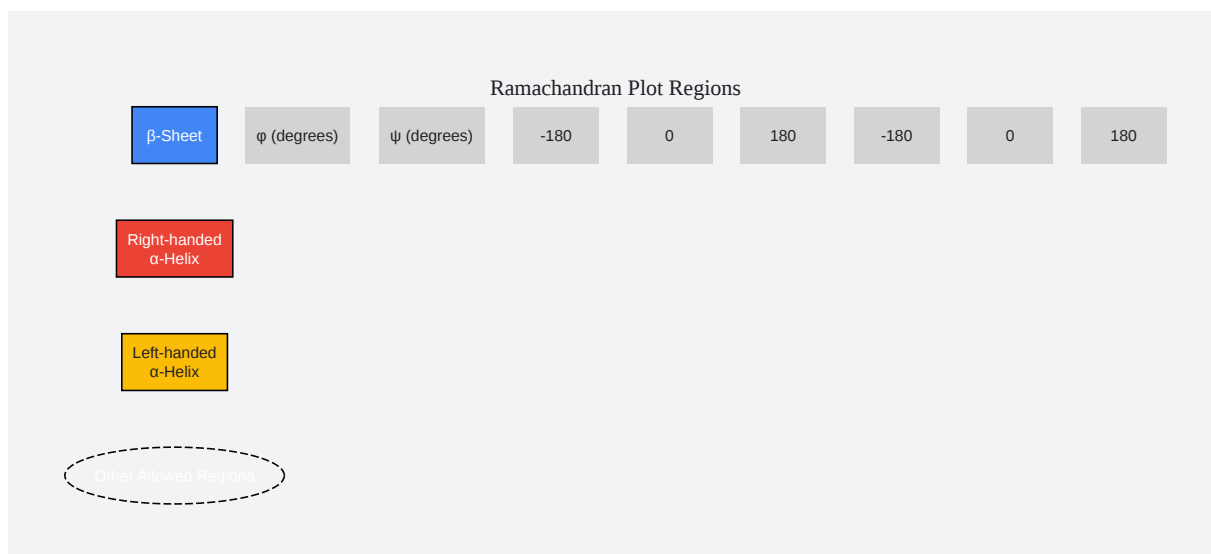
Conformational Preferences

The conformational landscape of the **Val-Tyr** dipeptide is largely defined by the rotational freedom around the N-C α (phi, ϕ) and C α -C (psi, ψ) bonds of the peptide backbone. These dihedral angles determine the secondary structure of the peptide.

Computational studies on dipeptides containing valine and tyrosine suggest a preference for specific regions of the Ramachandran plot. Due to the branched β -carbon of the valine side chain, steric hindrance restricts the allowable ϕ and ψ angles more than for many other amino acids.

A study on a protected **Val-Tyr** derivative in the gas phase suggested a preference for a β -turn conformation. This indicates an inherent propensity for the **Val-Tyr** sequence to form compact, folded structures.

The Ramachandran plot below illustrates the theoretically allowed and favored (ϕ , ψ) combinations for valine and tyrosine residues in proteins, providing a general guide to the likely conformations of the **Val-Tyr** dipeptide.



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General Ramachandran plot showing allowed regions for amino acid residues.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize the **Val-Tyr** dipeptide. Below are detailed methodologies for key experiments.

Synthesis and Purification

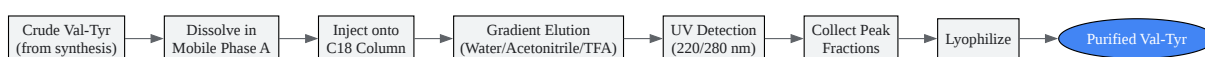
Solid-Phase Peptide Synthesis (SPPS)

- **Resin Preparation:** Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid) in N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.

- **Amino Acid Coupling:** Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling agent such as HBTU/DIPEA in DMF and couple it to the deprotected resin.
- **Washing:** Thoroughly wash the resin with DMF to remove excess reagents.
- **Repeat Deprotection and Coupling:** Repeat the deprotection and coupling steps with Fmoc-Val-OH.
- **Cleavage and Deprotection:** Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- **Precipitation and Washing:** Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- **Column:** C18 stationary phase.
- **Mobile Phase A:** 0.1% TFA in water.
- **Mobile Phase B:** 0.1% TFA in acetonitrile.
- **Gradient:** A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the specific peptide and column.
- **Detection:** Monitor the elution profile at 220 nm (peptide bond) and 280 nm (tyrosine side chain).
- **Fraction Collection:** Collect the fractions corresponding to the main peak.
- **Lyophilization:** Lyophilize the collected fractions to obtain the purified peptide as a powder.



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Workflow for the purification of **Val-Tyr** dipeptide by RP-HPLC.

Spectroscopic Analysis

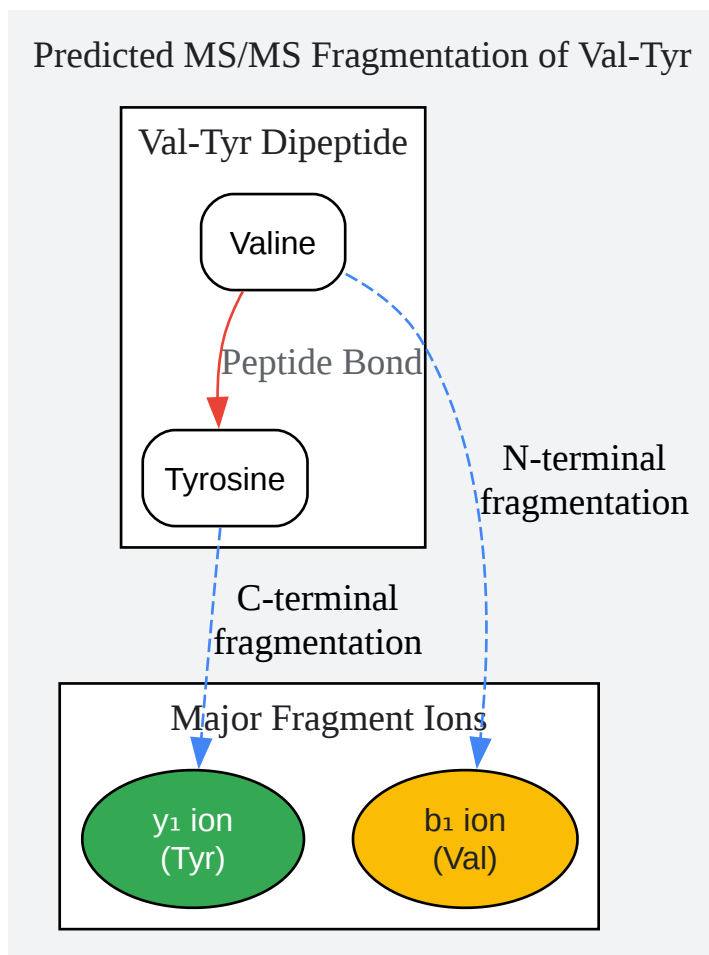
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve the purified **Val-Tyr** dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
- 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the protons. Expected signals include those from the amide protons, α-protons, and side-chain protons of both valine and tyrosine.
- 1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. While ¹³C NMR data for the exact **Val-Tyr** dipeptide is not readily available, data from the related **Val-Tyr**-Val tripeptide can provide an indication of the expected chemical shifts for the carbonyl and α-carbons.
- 2D NMR (COSY, TOCSY, NOESY/ROESY):
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid residue.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.

Proton	Expected Chemical Shift Range (ppm) in D ₂ O
Valine α-H	3.5 - 4.0
Valine β-H	2.0 - 2.5
Valine γ-CH ₃	0.8 - 1.2
Tyrosine α-H	4.0 - 4.5
Tyrosine β-H	2.8 - 3.2
Tyrosine aromatic H	6.8 - 7.2
Amide NH	7.5 - 8.5 (in non-D ₂ O solvents)

Mass Spectrometry (MS)

- Sample Preparation: Dissolve the purified **Val-Tyr** dipeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
- Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the dipeptide.
- MS1 Spectrum: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For **Val-Tyr**, this would be approximately 281.15.
- Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide sequence information. Expected major fragment ions include b- and y-ions.
 - b-ions: Fragments containing the N-terminus. The b₁ ion corresponds to the Val residue.
 - y-ions: Fragments containing the C-terminus. The y₁ ion corresponds to the Tyr residue.
 - Other characteristic fragments may arise from the loss of small neutral molecules (e.g., H₂O, CO) or from side-chain fragmentation.



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*Predicted major fragmentation pathways for the **Val-Tyr** dipeptide in tandem mass spectrometry.*

Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.
- Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Analysis: Key vibrational bands provide information about the peptide backbone and side chains.
 - Amide A ($\sim 3300 \text{ cm}^{-1}$): N-H stretching.

- Amide I ($\sim 1650\text{ cm}^{-1}$): C=O stretching, sensitive to secondary structure.
- Amide II ($\sim 1550\text{ cm}^{-1}$): N-H bending and C-N stretching.
- Bands corresponding to the valine and tyrosine side chains will also be present.

A detailed vibrational analysis of **Val-Tyr** has been performed using solid-state IR-LD spectroscopy, which allows for the determination of the orientation of the transition dipole moments of the vibrations, providing further structural insights.

Conclusion

The **Val-Tyr** dipeptide, while simple in structure, encapsulates many of the fundamental principles governing peptide and protein chemistry. Its physicochemical properties are a direct consequence of its constituent amino acids, and its conformational preferences are dictated by the interplay of steric constraints and intramolecular interactions. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive characterization of the **Val-Tyr** peptide bond. A thorough understanding of these characteristics is essential for researchers in drug development and protein engineering, as the **Val-Tyr** motif can play a crucial role in molecular recognition and biological activity. Further research, particularly the determination of a high-resolution crystal structure, would provide even greater detail into the precise geometry of this important dipeptide.

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References

- 1. Val-Tyr | C₁₄H₂₀N₂O₄ | CID 7009555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Valine-Tyrosine (Val-Tyr) Peptide Bond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024434#val-tyr-peptide-bond-characteristics]

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